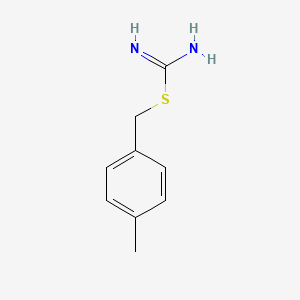
S-(N-pentyl-N-hydroxycarbamoyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-pentyl-N-hydroxycarbamoyl)glutathione is a synthetic derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its potential as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of metabolism . The unique structure of this compound allows it to interact with specific molecular targets, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-pentyl-N-hydroxycarbamoyl)glutathione involves multiple steps, starting with the protection of the amino and carboxyl groups of glutathione. . The final product is obtained after deprotection and purification steps.
Industrial Production Methods
These methods ensure high purity and yield, which are crucial for its application in research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions
S-(N-pentyl-N-hydroxycarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include oxidized glutathione derivatives and various substituted products depending on the specific reagents used .
Scientific Research Applications
S-(N-pentyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:
Mechanism of Action
S-(N-pentyl-N-hydroxycarbamoyl)glutathione exerts its effects by inhibiting glyoxalase I, an enzyme that catalyzes the conversion of methylglyoxal and glutathione to S-D-lactoylglutathione . The inhibition occurs through the binding of the compound to the active site of glyoxalase I, preventing the enzyme from catalyzing its reaction. This inhibition leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
S-(N-aryl-N-hydroxycarbamoyl)glutathione: Similar in structure but with an aryl group instead of a pentyl group.
S-(N-phenyl-N-hydroxycarbamoyl)glutathione: Contains a phenyl group, offering different binding properties and inhibition potency.
Uniqueness
S-(N-pentyl-N-hydroxycarbamoyl)glutathione is unique due to its pentyl group, which provides specific hydrophobic interactions with the active site of glyoxalase I. This unique interaction enhances its inhibitory potency compared to other similar compounds .
Properties
Molecular Formula |
C16H28N4O8S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(pentyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H28N4O8S/c1-2-3-4-7-20(28)16(27)29-9-11(14(24)18-8-13(22)23)19-12(21)6-5-10(17)15(25)26/h10-11,28H,2-9,17H2,1H3,(H,18,24)(H,19,21)(H,22,23)(H,25,26)/t10-,11-/m0/s1 |
InChI Key |
BRWDWFHRRYLIDE-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
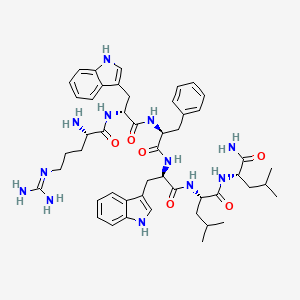
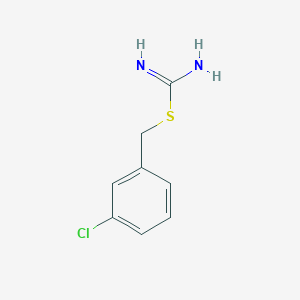
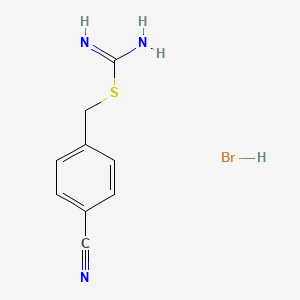
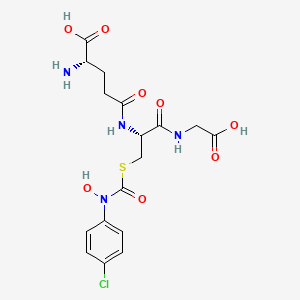
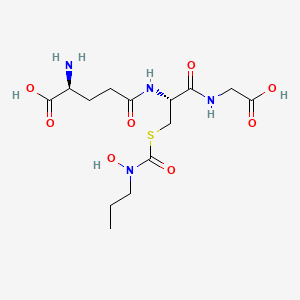
![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
